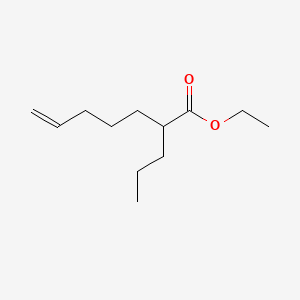
ethyl 2-propylhept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esters like ethyl 2-propylhept-6-enoate are commonly found in nature and are often responsible for the characteristic fragrances of fruits and flowers . This compound is of interest due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-propylhept-6-enoate can be synthesized through the esterification of 2-propylhept-6-enoic acid with ethanol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated and recycled is also common to enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
Ethyl 2-propylhept-6-enoate undergoes various chemical reactions, including:
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Hydrolysis: 2-propylhept-6-enoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
Ethyl 2-propylhept-6-enoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism of action of ethyl 2-propylhept-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active acid form, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Ethyl 2-propylhept-6-enoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Ethyl propionate: Used in the manufacture of perfumes and as a flavoring agent.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
生物活性
Ethyl 2-propylhept-6-enoate is an ester compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, biological mechanisms, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 157501-10-5 |
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | OVKUUHNAMXPVOF-UHFFFAOYSA-N |
This compound can be synthesized through the esterification of 2-propylhept-6-enoic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. This method is common in both laboratory and industrial settings, emphasizing efficiency and yield optimization.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ester functional group can undergo hydrolysis, yielding the active acid form that may engage in biological pathways.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This is attributed to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines. This could position the compound as a candidate for therapeutic applications in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : There is emerging evidence suggesting that this compound may induce cytotoxic effects in various cancer cell lines, warranting further investigation into its mechanisms and efficacy as a chemotherapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent in treating infections.
Study 2: Anti-inflammatory Potential
Research conducted at a university laboratory investigated the anti-inflammatory effects of this compound in vitro. The compound was found to reduce the expression of interleukin (IL)-6 and tumor necrosis factor (TNF)-α in lipopolysaccharide-stimulated macrophages, indicating its potential utility in managing inflammatory conditions.
Study 3: Cytotoxicity in Cancer Cell Lines
A recent study published in Cancer Letters assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating promising anticancer activity.
特性
IUPAC Name |
ethyl 2-propylhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h4,11H,1,5-10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKUUHNAMXPVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCC=C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














